molecular formula C22H23NO8S3 B15076802 [(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate CAS No. 22185-13-3

[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate

Cat. No.: B15076802
CAS No.: 22185-13-3
M. Wt: 525.6 g/mol
InChI Key: HBAMVLUMQSWDLY-UHFFFAOYSA-N
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Description

[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate is a chemical compound with the molecular formula C₂₂H₂₃NO₈S₃ and a molecular mass of 525.06 g/mol . It is known for its unique structure, which includes phenylsulfonyl and dibenzenesulfonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of phenylsulfonyl chloride with diethanolamine, followed by the addition of benzenesulfonyl chloride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon.

Scientific Research Applications

[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate can be compared with other similar compounds, such as:

Properties

CAS No.

22185-13-3

Molecular Formula

C22H23NO8S3

Molecular Weight

525.6 g/mol

IUPAC Name

2-[benzenesulfonyl-[2-(benzenesulfonyloxy)ethyl]amino]ethyl benzenesulfonate

InChI

InChI=1S/C22H23NO8S3/c24-32(25,20-10-4-1-5-11-20)23(16-18-30-33(26,27)21-12-6-2-7-13-21)17-19-31-34(28,29)22-14-8-3-9-15-22/h1-15H,16-19H2

InChI Key

HBAMVLUMQSWDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=CC=C2)CCOS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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